molecular formula C5H5ClN2O2 B041288 6-Chloro-3-methyluracil CAS No. 4318-56-3

6-Chloro-3-methyluracil

カタログ番号: B041288
CAS番号: 4318-56-3
分子量: 160.56 g/mol
InChIキー: SGLXGFAZAARYJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-3-methyluracil (CAS: 4318-56-3) is a halogenated pyrimidine derivative with the molecular formula C₅H₅ClN₂O₂ and a molar mass of 160.56 g/mol. It is a white-to-pale-yellow crystalline powder that serves as a critical intermediate in pharmaceutical synthesis, particularly for Alogliptin Benzoate (a DPP-4 inhibitor for type 2 diabetes) and antibacterial agents targeting Helicobacter pylori glutamate racemase . Structurally, it features a chlorine atom at position 6 and a methyl group at position 3 on the uracil ring, which influence its chemical reactivity and bioactivity. Its applications extend to synthesizing phosphodiesterase inhibitors, chloride channel activators, and adenosine receptor antagonists .

Key properties include:

  • Melting Point: ~278°C
  • Storage: Stable under cool, dry conditions away from moisture and light .
  • Reactivity: Participates in nucleophilic substitutions (e.g., bromination in visible light reactors) and forms bioactive metal complexes .

特性

IUPAC Name

6-chloro-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLXGFAZAARYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195763
Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-56-3
Record name 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4318-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloro-3-methyluracil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

BCX-140の合成には、安息香酸誘導体の使用が含まれます。具体的な合成経路および反応条件は、公開文献では広く記載されていません。 化合物は、安息香酸構造を修飾して、その阻害活性に必要な官能基を含む一連の化学反応によって調製されることが知られています .

化学反応の分析

科学研究への応用

BCX-140は、インフルエンザ感染症の治療における潜在的な使用について広範な研究が行われています。ノイラミニダーゼを阻害する能力により、抗ウイルス研究における貴重なツールとなっています。 この化合物は、インフルエンザウイルスの耐性株を選択および特性評価するために使用されており、耐性メカニズムに関する洞察を提供し、より効果的な抗ウイルス薬の設計に役立っています. さらに、BCX-140のノイラミニダーゼ阻害における役割は、同様の酵素を複製に依存する他のウイルス感染症にも影響を与えています.

科学的研究の応用

Pharmaceutical Applications

Alogliptin Synthesis
6-Chloro-3-methyluracil serves as a key intermediate in the synthesis of alogliptin, a medication used to treat type 2 diabetes. Alogliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which helps regulate blood sugar levels by increasing insulin secretion in response to meals. The process of synthesizing alogliptin from this compound has been optimized to improve yield and environmental safety by utilizing less toxic reagents compared to traditional methods .

Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of derivatives synthesized from this compound against various cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). One derivative exhibited an IC50 value of 5.9 µM against A549 cells, indicating significant cytotoxic potential. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase .

Coordination Chemistry

Copper Complex Formation
this compound has been explored as a ligand in coordination chemistry. It can form stable copper(II) complexes that exhibit notable bioactivity, including antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural analysis of these complexes reveals a distorted octahedral coordination environment, which enhances their biological efficacy .

Cocrystallization Studies

Cocrystallization experiments involving this compound have revealed its potential to form complex structures with various coformers. This property is crucial for developing new materials with tailored properties for pharmaceutical applications. The intermolecular interactions within these cocrystals can lead to enhanced stability and solubility of active pharmaceutical ingredients .

Computational Studies

Computational modeling has been employed to study the binding interactions of this compound derivatives with target proteins such as EGFR (epidermal growth factor receptor). These studies provide insights into the molecular dynamics and potential therapeutic effects of the compounds derived from this compound, aiding in the rational design of new drugs .

Summary Table of Applications

Application Area Details
Pharmaceutical SynthesisKey intermediate in alogliptin synthesis for type 2 diabetes treatment
Anticancer ResearchAntiproliferative activity against cancer cell lines; induces apoptosis
Coordination ChemistryForms bioactive copper(II) complexes with antibacterial properties
CocrystallizationAbility to form stable cocrystals enhancing drug solubility and stability
Computational ModelingInsights into molecular interactions for drug design

作用機序

BCX-140の作用機序には、ノイラミニダーゼの活性部位への結合が含まれます。化合物のグアニジノ基は、活性部位にあるGlu-276などの特定のアミノ酸残基と相互作用します。 この結合により、ノイラミニダーゼはシアル酸残基を切断できなくなり、感染した細胞からの新しいウイルス粒子の放出が阻害されます . このメカニズムは、宿主生物内でのウイルスの拡散を制限するために不可欠です .

類似化合物との比較

Antibacterial and Antioxidant Properties

  • This compound: Exhibits broad-spectrum antibacterial activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria. Its copper(II) complex shows enhanced bioactivity due to the {CuN₂O₄} coordination environment and H-bonded 3D network .
  • 6-Chlorouracil: Limited data on antibacterial activity; primarily used in cocrystal studies .
  • 5-Fluorouracil : Anticancer agent but lacks significant antibacterial effects .

Antioxidant Capacity

  • The copper(II) complex of this compound demonstrates moderate radical scavenging activity, attributed to electron transfer mechanisms facilitated by the metal center .

Metal Complex Formation

  • This compound forms stable Cu(II) complexes with a distorted octahedral geometry, enabling applications in antimicrobial coatings .

Halogen Bonding and Cocrystallization

  • This compound participates in Cl···N/O halogen bonds, but its methyl group sterically hinders some synthon motifs compared to 6-chlorouracil .
  • 5-Iodouracil forms stronger halogen bonds (I···N/O), making it superior for designing cocrystals with triazines .

Physicochemical Properties

Property This compound 6-Chlorouracil 3-Methyluracil
Solubility Low in water; soluble in polar aprotic solvents Moderate in DMSO High in water
Melting Point 278°C 300°C (decomp.) 245°C
Lipophilicity (LogP) ~0.9 (estimated) ~0.5 ~0.3

生物活性

6-Chloro-3-methyluracil (Hcmu) is a derivative of uracil, a naturally occurring nucleobase, and has garnered attention for its potential biological activities. This compound is notable for its structural modifications that enhance its pharmacological properties, particularly in the context of antibacterial and antioxidant activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula C5H5ClN2O2C_5H_5ClN_2O_2 and a molecular weight of 162.56 g/mol. Its structure includes a chlorine atom at the 6-position and a methyl group at the 3-position of the uracil ring, which contributes to its unique biological profile.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested in various formats, including as a copper(II) complex, which enhanced its bioactivity.

Table 1: Antibacterial Activity of this compound

BacteriaGram TypeMinimum Inhibitory Concentration (MIC)
Escherichia coliNegative32 µg/mL
Pseudomonas aeruginosaNegative16 µg/mL
Staphylococcus aureusPositive8 µg/mL
Bacillus cereusPositive4 µg/mL

The copper(II) complex derived from this compound was particularly noted for its enhanced antibacterial activity compared to the parent compound alone, indicating that metal coordination can significantly influence bioactivity .

Antioxidant Activity

In addition to its antibacterial properties, this compound has demonstrated notable antioxidant effects. The compound was evaluated using various assays that measure radical scavenging activity. The results indicated that it effectively neutralizes free radicals, which can contribute to oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30
Ferric Reducing AbilityModerate

These findings suggest that this compound could be beneficial in preventing oxidative damage in biological systems .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies indicate that the compound can effectively bind to bacterial enzymes, potentially inhibiting their function and contributing to its antibacterial effects. The docking scores suggest a strong affinity for targets involved in bacterial cell wall synthesis .

Case Studies

Case Study: Copper(II) Complex Formation
A study investigated the formation of a copper(II) complex with this compound and assessed its biological properties. The complex exhibited enhanced solubility and stability compared to the free ligand, leading to improved antibacterial efficacy against resistant bacterial strains. This highlights the potential for developing metal-based therapeutics utilizing this compound .

Case Study: Synthesis and Evaluation
Another investigation focused on synthesizing novel derivatives of this compound and evaluating their biological activities. Several derivatives were found to possess improved bioactivity profiles, indicating that structural modifications can lead to compounds with enhanced therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-3-methyluracil, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing this compound with methylhydrazine in absolute ethanol yields derivatives like 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione . Optimization involves monitoring reaction time (e.g., 3 hours for reflux), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (excess nucleophiles like methylhydrazine improve yields). Purity is confirmed via HPLC (≥98.0% area%) or NMR (≥97+%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • X-ray diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, as demonstrated in copper(II) complex studies .
  • NMR spectroscopy : Confirms molecular structure via characteristic peaks (e.g., δ 3.03 ppm for methyl groups in DMSO-d6) .
  • HPLC and titration : Quantify purity (≥98.0% by HPLC; ≥98.0% by neutralization titration) .
  • Melting point analysis : Validates decomposition temperature (278–280°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Storage : Sealed containers in dry, room-temperature conditions to prevent decomposition .
  • Waste disposal : Segregate and treat waste via professional biohazard services to mitigate environmental risks .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a precursor for:

  • DPP-4 inhibitors : Key for synthesizing antidiabetic agents like alogliptin benzoate .
  • Antimicrobial agents : Modifies bacterial enzymes (e.g., Helicobacter pylori’s glutamate cysteine ligase) .
  • Neurological therapeutics : Intermediate in brain-targeted drugs (e.g., inositol derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

DFT models (e.g., B3LYP functional) analyze molecular orbitals, charge distribution, and reactivity. For copper(II) complexes, DFT calculations validated the distorted octahedral geometry and ligand coordination modes, aligning with experimental UV-vis and EPR data . Such models guide the design of bioactive compounds by simulating interactions with biological targets.

Q. How should researchers address discrepancies in reported purity or reactivity data for this compound?

Cross-validate methods:

  • Compare HPLC (98.0% area% ) vs. NMR (97+% ) purity assays.
  • Replicate synthetic protocols under controlled conditions (e.g., anhydrous ethanol, inert atmosphere) to isolate batch-specific variability .
  • Use standardized reference materials from certified suppliers (e.g., FUJIFILM Wako ).

Q. What strategies are effective for designing coordination complexes using this compound as a ligand?

  • Ligand modification : Introduce electron-withdrawing groups (e.g., Cl) to enhance metal-binding affinity .
  • Solvent selection : Aqueous or ethanol media stabilize copper(II) complexes via H-bonding networks .
  • Topological analysis : Tools like Mercury CSD assess packing patterns and intermolecular interactions (e.g., tfz-d topology in Cu complexes) .

Q. How can bioactivity assays evaluate the therapeutic potential of this compound derivatives?

  • Antibacterial testing : Disk diffusion assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains, with MIC values ≤50 µg/mL .
  • Antioxidant assays : DPPH radical scavenging to quantify IC50 values .
  • Molecular docking : Predict binding affinities to targets like bacterial enzymes or human receptors (e.g., IL-6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-methyluracil
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-methyluracil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。